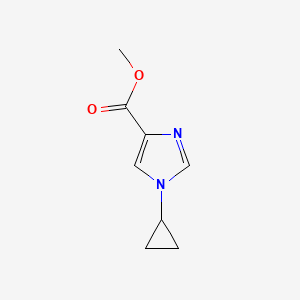

3-Cyclopropyl-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-Cyclopropyl-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole involves intricate reactions that yield heterocyclic frameworks. A method involves the 1,3-dipolar cycloaddition of nitrile oxides to 4-aryl-2-alkylthio-1-azetines, leading to a series of oxadiazabicyclo[3.2.0]heptenes as single diastereoisomers. Heating these cycloadducts results in a cycloreversion giving rise to 5-alkylthio-3-aryl-1,2,4-oxadiazoles, indicating a versatile approach to synthesizing oxadiazole derivatives (Hemming et al., 2013).

Molecular Structure Analysis

The molecular structure and polymorphism of related compounds have been extensively studied. For example, the compound 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole has shown to exist in concomitant polymorphic forms, demonstrating the subtle balance between intermolecular interactions and molecular conformations in dictating the solid-state arrangement of such molecules (Shishkina et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving oxadiazole derivatives are characterized by their ability to undergo various transformations, such as cycloreversions, which are critical for the synthesis of structurally diverse compounds. These reactions facilitate the generation of compounds with potential biological activities, making them valuable for medicinal chemistry applications (Czardybon et al., 2005).

Physical Properties Analysis

The physical properties, including polymorphism and crystal packing, play a significant role in the pharmaceutical applicability of compounds. The study of polymorphs reveals the impact of molecular packing on the stability and solubility of compounds, which is crucial for drug formulation (Shishkina et al., 2020).

Chemical Properties Analysis

Oxadiazole derivatives exhibit a range of chemical properties due to their heterocyclic structure. Their reactivity and interaction with various functional groups make them versatile intermediates in organic synthesis, leading to compounds with potential antimicrobial, anticancer, and antioxidant activities. The chemical properties of these derivatives are influenced by their substitution patterns and the nature of the heteroatoms incorporated within the oxadiazole ring (Kumar et al., 2023).

Scientific Research Applications

Polymorphic Forms and Biological Activity

- The compound's polymorphic forms were studied, focusing on its potential biological activity. Two polymorphs, obtained from isopropanol solution, displayed identical molecular conformations despite low energy differences between possible conformers. The study highlights the differing crystal structures of these polymorphs and their implications in stability and biological activity (Shishkina et al., 2020).

Muscarinic Receptor Agonist Properties

- It has been characterized as a functionally selective M1 partial agonist with antagonist properties in M2 and M3 muscarinic receptor assays. This suggests its potential utility in neurological and psychological disorders where muscarinic receptors play a crucial role (Baker et al., 1992).

Potential in Medicinal Chemistry and Material Sciences

- The importance of 1,2,4-oxadiazoles, including derivatives like 3-Cyclopropyl-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate, is emphasized in medicinal chemistry and material sciences. This highlights the compound's versatility and potential for various applications (Hemming et al., 2013).

Antimicrobial Properties

- The compound's derivatives have demonstrated notable antimicrobial properties. This suggests its potential use in developing new antibiotics or antimicrobial agents (Desai & Dodiya, 2014).

GABAA/Benzodiazepine Receptor Binding

- It binds with high affinity to the GABAA/benzodiazepine receptor, indicating its potential in treating conditions related to GABAergic neurotransmission, such as anxiety or epilepsy (Tenbrink et al., 1994).

properties

IUPAC Name |

3-cyclopropyl-5-[1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3.C2H2O4/c1-21-14-5-11(6-15(7-14)22-2)8-20-9-13(10-20)17-18-16(19-23-17)12-3-4-12;3-1(4)2(5)6/h5-7,12-13H,3-4,8-10H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXYZLKAFNIWPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN2CC(C2)C3=NC(=NO3)C4CC4)OC.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2489638.png)

![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)

![4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B2489650.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)

![[(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol](/img/structure/B2489654.png)

![2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2489656.png)